molecular formula C10H10N2O3S B15302773 5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B15302773
M. Wt: 238.27 g/mol
InChI Key: WQYZPNLGOIULKO-UHFFFAOYSA-N
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Description

5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a thiophene ring and an oxadiazole ring Thiophene is a five-membered ring containing sulfur, while oxadiazole is a five-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with nitrile oxides to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other nitrogen-containing compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a pharmaceutical agent due to its ability to interact with various biological targets.

    Industry: It can be used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-(Thiophen-2-yl)propyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

5-(3-thiophen-2-ylpropyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H10N2O3S/c13-10(14)9-11-8(15-12-9)5-1-3-7-4-2-6-16-7/h2,4,6H,1,3,5H2,(H,13,14)

InChI Key

WQYZPNLGOIULKO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCC2=NC(=NO2)C(=O)O

Origin of Product

United States

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